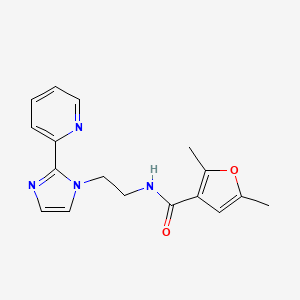

2,5-dimethyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide

Description

2,5-dimethyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide is a complex organic compound that features a furan ring substituted with dimethyl groups and a carboxamide group

Properties

IUPAC Name |

2,5-dimethyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-12-11-14(13(2)23-12)17(22)20-8-10-21-9-7-19-16(21)15-5-3-4-6-18-15/h3-7,9,11H,8,10H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUSJDQROPVZQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCCN2C=CN=C2C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the dimethyl groups. The carboxamide group is then added through an amide formation reaction. The pyridine and imidazole rings are introduced through nucleophilic substitution reactions, where the appropriate precursors are reacted under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The imidazole ring can be reduced to form imidazolines.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) or nitro groups can be used under acidic conditions.

Major Products Formed

Oxidation: Furanones and other oxidized derivatives.

Reduction: Imidazolines and reduced pyridine derivatives.

Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds featuring similar structural motifs exhibit significant anticancer properties. For instance, derivatives of furan and imidazole have been investigated for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. The incorporation of the pyridine ring may enhance these interactions due to its electron-withdrawing characteristics, potentially increasing the compound's efficacy against various cancer cell lines .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Research on related carboxamide derivatives has demonstrated activity against a range of bacterial strains, including resistant strains. The presence of the pyridine and imidazole rings may contribute to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival .

Enzyme Inhibition

Compounds similar to 2,5-dimethyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide have been evaluated for their ability to inhibit key enzymes involved in disease mechanisms. For example, studies have shown that certain imidazole derivatives can act as inhibitors of phosphodiesterases (PDEs), which play a critical role in regulating intracellular signaling pathways . This inhibition can lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may possess neuroprotective properties. The ability to modulate neurotransmitter systems or reduce oxidative stress could make these compounds candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its potential use as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is being explored due to its favorable charge transport characteristics .

Case Study 1: Anticancer Activity Evaluation

A recent study synthesized several derivatives based on the core structure of the compound and evaluated their anticancer activity against various human cancer cell lines. The results indicated that specific modifications enhanced cytotoxicity compared to standard chemotherapeutics, highlighting the potential for developing new cancer therapies based on this scaffold .

Case Study 2: Antimicrobial Testing

In another investigation, researchers tested the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results showed that some derivatives exhibited significant inhibition zones in disk diffusion assays, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(pyridin-2-ylmethyl)furan-2-carboxamide: Shares the furan and pyridine rings but lacks the imidazole ring.

2,5-dimethyl-N-(pyridin-3-yl)furan-3-carboxamide: Similar structure but with a different substitution pattern on the pyridine ring.

Uniqueness

2,5-dimethyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide is unique due to the presence of both pyridine and imidazole rings, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound 2,5-dimethyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a furan ring, an imidazole moiety, and a pyridine group, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression. For instance, it may inhibit protein kinases that are crucial for cell signaling pathways associated with tumor growth.

- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which may protect cells from oxidative stress and reduce inflammation.

Biological Activity Overview

Case Studies and Research Findings

-

Anticancer Studies :

- A study conducted by Zhang et al. evaluated the anticancer properties of related compounds and found that those with structural similarities to this compound exhibited IC50 values as low as 0.275 µM against cancer cell lines such as HEPG2 and MCF7 .

- Another research highlighted that compounds with similar imidazole and pyridine structures showed promising results in inhibiting cell growth in vitro, indicating potential for further development as anticancer agents .

-

Mechanism-Based Approaches :

- Research has focused on understanding the binding affinity of this compound with target proteins involved in cancer pathways. Molecular docking studies have indicated strong binding interactions with key enzymes like EGFR (Epidermal Growth Factor Receptor), suggesting a mechanism for its anticancer activity .

Q & A

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.